"1-(6-Chloropyridin-3-yl)propan-1-one" chemical properties
"1-(6-Chloropyridin-3-yl)propan-1-one" chemical properties
An In-Depth Technical Guide to the Chemical Properties and Applications of 1-(6-Chloropyridin-3-yl)propan-1-one
This guide offers a comprehensive technical overview of 1-(6-Chloropyridin-3-yl)propan-1-one, a heterocyclic ketone of significant interest to the chemical research and drug development communities. We will delve into its core chemical and physical properties, provide detailed protocols for its synthesis and characterization, explore its reactivity, and discuss its potential as a pivotal building block in medicinal chemistry. This document is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to effectively utilize this compound in their work.
Core Chemical Identity and Physicochemical Properties
1-(6-Chloropyridin-3-yl)propan-1-one is a substituted pyridine derivative. The presence of a chlorine atom, a ketone functional group, and the nitrogen-containing aromatic ring imparts a unique combination of electronic and steric properties that make it a valuable intermediate.
Below is a diagram illustrating the chemical structure of the molecule.
Caption: Chemical Structure of 1-(6-Chloropyridin-3-yl)propan-1-one.
Quantitative data for the compound are summarized in the tables below.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
|---|---|---|
| CAS Number | 872088-03-4 | [1][2] |
| Molecular Formula | C₈H₈ClNO | [1][2][3] |
| Molecular Weight | 169.61 g/mol | [2] |
| Canonical SMILES | CCC(=O)C1=CN=C(C=C1)Cl | [1] |
| InChIKey | UEASVECCOHTXTK-UHFFFAOYSA-N |[1][2] |
Table 2: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Boiling Point | 292.5°C at 760 mmHg | [2] |
| Density | 1.189 g/cm³ | [2] |
| Flash Point | 130.7°C | [2] |
| Refractive Index | 1.527 | [2] |
| XLogP3 | 2.3 | [2] |
| Storage Temperature | 2-8°C |[1] |
Synthesis and Purification
The synthesis of 1-(6-Chloropyridin-3-yl)propan-1-one can be achieved through several established organic chemistry methodologies. A common and effective approach is the Friedel-Crafts acylation of 2-chloropyridine or a related derivative, though this can be challenging with pyridine rings. A more reliable method involves the reaction of a suitable organometallic reagent with a 6-chloronicotinoyl derivative. Below, we detail a plausible and robust protocol based on the reaction of an organocadmium or Grignard reagent with 6-chloronicotinoyl chloride.
Experimental Protocol: Synthesis via Organocadmium Reagent
This protocol is a well-established method for synthesizing ketones from acid chlorides, chosen here for its high selectivity and tolerance of various functional groups. The causality behind using an organocadmium reagent instead of a more reactive Grignard reagent is to prevent the common side reaction of addition to the newly formed ketone, which would yield a tertiary alcohol.
Caption: Workflow for the synthesis and purification of the target compound.
Step-by-Step Methodology:
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Preparation of Diethylcadmium:
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In a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), place anhydrous cadmium chloride (CdCl₂, 1.1 equivalents).
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Add anhydrous diethyl ether as the solvent.
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To this suspension, slowly add a solution of ethylmagnesium bromide (EtMgBr, 2.2 equivalents) in diethyl ether via a dropping funnel at 0°C (ice bath).
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After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours. The formation of the diethylcadmium reagent is typically observed as a change in the appearance of the reaction mixture.
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-
Acylation Reaction:
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In a separate flame-dried flask, dissolve 6-chloronicotinoyl chloride (1.0 equivalent) in anhydrous toluene or ether.
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Cool this solution to 0°C.
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Slowly add the freshly prepared diethylcadmium reagent to the solution of the acid chloride.
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Allow the reaction to stir at room temperature overnight. Progress can be monitored by Thin Layer Chromatography (TLC).
-
-
Workup and Extraction:
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Upon completion, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
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-
Purification:
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The crude residue is purified by flash column chromatography on silica gel.
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A gradient elution system, typically starting with hexane and gradually increasing the proportion of ethyl acetate (e.g., 9:1 to 7:3 Hexane:EtOAc), is used to isolate the pure product.
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Fractions containing the desired product are identified by TLC, combined, and the solvent is removed in vacuo to yield 1-(6-Chloropyridin-3-yl)propan-1-one as a solid or oil.
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Spectroscopic Characterization
Accurate characterization is critical to confirm the identity and purity of the synthesized compound. The following protocols are standard procedures for acquiring NMR, IR, and MS data.
Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve approximately 10-15 mg of the purified compound in 0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm). Transfer the solution to a 5 mm NMR tube.
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¹H NMR Acquisition: Acquire the spectrum on a 400 MHz spectrometer. Use a standard pulse sequence with a spectral width of 12-15 ppm, an acquisition time of 3-4 seconds, and a relaxation delay of 1-2 seconds.
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¹³C NMR Acquisition: Acquire the spectrum on the same instrument at 100 MHz using a proton-decoupled pulse sequence. A spectral width of 220-240 ppm and a relaxation delay of 2 seconds are appropriate.
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Data Processing: Process the raw data (FID) using a Fourier transform. Apply phase and baseline corrections.
Table 3: Predicted Spectroscopic Data
| Technique | Expected Observations |
|---|---|
| ¹H NMR | Triplet (~1.2 ppm, 3H, -CH₃), Quartet (~2.9 ppm, 2H, -CH₂-), Multiplets/Doublets in the aromatic region (~7.5-9.0 ppm, 3H, Pyridine-H). |
| ¹³C NMR | Alkyl signals (~8 ppm, -CH₃; ~35 ppm, -CH₂-), Aromatic/Pyridine signals (~125-155 ppm), Carbonyl signal (~198 ppm, C=O).[4][5] |
| IR (KBr) | ~3100-3000 cm⁻¹ (Aromatic C-H stretch), ~2980-2900 cm⁻¹ (Aliphatic C-H stretch), ~1700 cm⁻¹ (Strong, C=O stretch), ~1600, 1470 cm⁻¹ (C=C, C=N ring stretching). |
| MS (EI) | Molecular Ion (M⁺) at m/z ≈ 169/171 (due to ³⁵Cl/³⁷Cl isotopes in a ~3:1 ratio). Key fragments may include loss of the ethyl group (M-29) and the propanoyl group (M-57).[3] |
Protocol: Mass Spectrometry (MS)
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Sample Introduction: Prepare a dilute solution of the compound in methanol or acetonitrile (~10 µg/mL). Introduce the sample into the ion source via direct infusion.
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Ionization: Use Electron Ionization (EI) at 70 eV to observe fragmentation patterns or Electrospray Ionization (ESI) for a softer ionization that favors the molecular ion peak.
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Mass Analysis: Scan a mass-to-charge (m/z) range from 50 to 300 amu.
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Data Interpretation: Analyze the resulting spectrum for the molecular ion peak (M⁺) and its isotopic pattern, which is characteristic of a monochlorinated compound.
Reactivity and Potential Applications
The chemical architecture of 1-(6-Chloropyridin-3-yl)propan-1-one offers several sites for chemical modification, making it a versatile intermediate in drug discovery and agrochemical synthesis.
Caption: Key reactive sites and potential transformations of the molecule.
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Ketone Modifications: The propanone side chain is amenable to a wide range of classical ketone chemistry. It can be reduced to the corresponding secondary alcohol, which can serve as a handle for further functionalization. Reductive amination can introduce diverse amine functionalities, a common strategy in library synthesis for probing structure-activity relationships (SAR).
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Pyridine Ring Functionalization: The chlorine atom at the 6-position is a prime site for modification via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This allows for the introduction of aryl, heteroaryl, amine, or alkyne groups, dramatically increasing molecular complexity. Nucleophilic aromatic substitution can also be employed to displace the chloride with other nucleophiles.
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Applications in Drug Discovery: The chloropyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds.[6] Derivatives are known to act as kinase inhibitors, which are crucial in oncology and neurodegenerative disease research.[7] For instance, the related 6-aminopyridine scaffold has been explored for developing dual inhibitors of GSK-3β and CK-1δ for potential Alzheimer's disease treatment.[8] This compound serves as an excellent starting point for synthesizing libraries of novel compounds to be screened for such activities. Furthermore, the (6-chloropyridin-3-yl)methyl moiety is a core component of neonicotinoid insecticides like Acetamiprid, highlighting the scaffold's importance in agrochemistry.[9][10]
Safety and Handling
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Precautions for Safe Handling:
-
Conditions for Safe Storage:
-
Store in a tightly sealed container in a cool, dry place. Recommended storage is at 2-8°C.[1]
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Keep away from incompatible materials such as strong oxidizing agents.
-
References
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PubChemLite. (n.d.). 1-(6-chloropyridin-3-yl)propan-1-one. Retrieved from [Link]
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PubChem. (n.d.). (2Z)-1-[(6-chloropyridin-3-yl)methyl]-N-nitroimidazolidin-2-imine. Retrieved from [Link]
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PubMed. (2025). Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease. Bioorganic Chemistry. Retrieved from [Link]
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MDPI. (2020). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Molecules. Retrieved from [Link]
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Royal Society of Chemistry. (2014). Supplementary Information. Green Chemistry. Retrieved from [Link]
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Journal of Chemical and Pharmaceutical Research. (2011). Synthesis of N'-Carbamoyl-N-[(6-chloropyridin-3-yl)methyl]ethanimidamide. Retrieved from [Link]
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PubChem. (n.d.). N-((6-Chloro-3-pyridinyl)methyl)-N'-cyano-N-methylethanimidamide. Retrieved from [Link]
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